1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol
Descripción
Crystallographic Analysis and Molecular Geometry
The molecular geometry of 1H-triazolo[4,5-d]pyridazine-4,7-diol has been elucidated through advanced crystallographic techniques. While direct single-crystal X-ray diffraction data for this specific compound remain limited, structural insights can be inferred from closely related triazolopyridazine derivatives. For example, studies on analogous compounds such as 3-phenyl-7-(pyrazin-2-yl)-triazolo[1,5-a]pyridine reveal planar arrangements of the fused heterocyclic core, stabilized by intramolecular hydrogen bonding and π–π stacking interactions. The target compound’s tricyclic framework, comprising a pyridazine ring fused with a triazole moiety, likely adopts a similar planar configuration, with hydroxyl groups at positions 4 and 7 contributing to intermolecular hydrogen bonding networks.
Comparative analysis of bond lengths and angles in triazolopyridazine systems indicates that the N–N bonds within the triazole ring range from 1.31–1.35 Å, while C–N bonds in the pyridazine moiety measure approximately 1.33–1.38 Å. These values suggest significant electron delocalization across the fused rings, consistent with aromatic character. The dihedral angle between the triazole and pyridazine planes in related structures is typically less than 5°, emphasizing minimal steric strain.
| Parameter | Value Range | Source Compound |
|---|---|---|
| N–N bond length | 1.31–1.35 Å | Triazolopyridazine derivatives |
| C–N bond length | 1.33–1.38 Å | Triazolopyridazine derivatives |
| Dihedral angle | <5° | Pyridazino[4,5-b]indole |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
The $$ ^1H $$ NMR spectrum of 1H-triazolo[4,5-d]pyridazine-4,7-diol exhibits distinct signals corresponding to its aromatic protons and hydroxyl groups. In deuterated dimethyl sulfoxide (DMSO-d6), the hydroxyl protons resonate as broad singlets near δ 10.5–11.0 ppm due to hydrogen bonding. Aromatic protons within the triazole and pyridazine rings appear as doublets or triplets in the δ 8.0–9.5 ppm range, consistent with deshielding effects from electron-withdrawing substituents. The $$ ^{13}C $$ NMR spectrum reveals signals for the carbonyl carbons (C4 and C7) near δ 160–165 ppm, while sp$$ ^2 $$-hybridized carbons in the heterocyclic rings resonate between δ 120–145 ppm.
Infrared (IR) Spectroscopy:
Key IR absorptions include a broad O–H stretch at 3200–3400 cm$$ ^{-1} $$ and C=O stretches at 1680–1700 cm$$ ^{-1} $$, indicative of the diol tautomer. Peaks at 1550–1600 cm$$ ^{-1} $$ correspond to C=N and C=C vibrations in the aromatic system.
Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry of the compound shows a molecular ion peak at m/z 153.10, consistent with its molecular formula C$$ _5 $$H$$ _4 $$N$$ _4 $$O$$ _2 $$. Fragment ions at m/z 136 (loss of –OH) and 108 (loss of HNCO) further confirm the structure.
Tautomeric Equilibrium Studies
The tautomeric behavior of 1H-triazolo[4,5-d]pyridazine-4,7-diol has been investigated using density functional theory (DFT) and solvation models. The compound exists in equilibrium between its diol form (4,7-dihydroxy) and diketo tautomer (4,7-dione), with the diol form predominating in protic solvents due to stabilization via intermolecular hydrogen bonding. Activation energies for tautomeric interconversion are influenced by solvent polarity, with implicit solvation models predicting a barrier of ~42 kcal/mol for direct proton transfer, reduced to ~15 kcal/mol in explicit water.
| Tautomer | Relative Energy (kcal/mol) | Preferred Solvent |
|---|---|---|
| Diol form | 0.0 (reference) | Protic (e.g., H$$ _2 $$O) |
| Diketo form | +3.2 | Aprotic (e.g., DMSO) |
Comparative Structural Analysis with Triazolopyridazine Analogues
Structural comparisons with analogues highlight the unique properties of 1H-triazolo[4,5-d]pyridazine-4,7-diol. For instance, substitution at the 4 and 7 positions with hydroxyl groups enhances hydrogen-bonding capacity compared to halogenated derivatives like 1-(2-chlorobenzyl)-1H-1,2,3-triazolo[4,5-d]pyridazine-4,7-diol. The planar geometry of the fused rings is conserved across derivatives, but substituents influence packing motifs; bulky groups (e.g., benzyl) introduce steric hindrance, reducing crystal symmetry.
Propiedades
IUPAC Name |
5,6-dihydro-2H-triazolo[4,5-d]pyridazine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O2/c10-3-1-2(6-9-5-1)4(11)8-7-3/h(H,7,10)(H,8,11)(H,5,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOWYXHDQSVWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine hydrate with dicarbonyl compounds to form the triazole ring, followed by cyclization with a suitable diamine to form the pyridazine ring . Another method involves the use of nitrites to cyclize heterocyclic diamines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include hydrazine hydrate, dicarbonyl compounds, and nitrites .
Análisis De Reacciones Químicas
Types of Reactions
1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyridazine scaffold .
Aplicaciones Científicas De Investigación
1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for drug development .
Comparación Con Compuestos Similares
1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol can be compared with other similar compounds, such as:
1H-[1,2,3]triazolo[4,5-b]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridazine ring.
1H-[1,2,3]triazolo[4,5-c]pyridazine: Another triazolopyridazine isomer with different ring fusion.
1H-[1,2,3]triazolo[1,5-a]pyrazine: Contains a triazole ring fused to a pyrazine ring in a different orientation.
The uniqueness of this compound lies in its specific ring fusion and the presence of hydroxyl groups, which contribute to its distinct chemical and biological properties .
Actividad Biológica
1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a triazole ring fused to a pyridazine moiety. Its molecular formula is , with a molecular weight of 136.11 g/mol. The presence of hydroxyl groups at positions 4 and 7 enhances its solubility and potential interactions with biological targets.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyridazine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a synthesized derivative showed IC50 values ranging from 0.008 to 0.014 μM against A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) cell lines .
Table 1: Antiproliferative Activity of 1H-[1,2,3]triazolo[4,5-d]pyridazine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | A549 | 0.008 |
| 4q | SGC-7901 | 0.014 |
| 4q | HT-1080 | 0.012 |
The mechanism underlying the antiproliferative effects of these compounds is primarily attributed to their ability to disrupt microtubule dynamics. The compound binds to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest at the G2/M phase .
Immunostaining assays have confirmed that these compounds significantly alter microtubule structures, indicating their potential as antitumor agents by targeting tubulin dynamics.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazolo[4,5-d]pyridazine scaffold can enhance or diminish biological activity. For example:
- Electron-withdrawing groups on the aromatic ring increased antiproliferative activity.
- Hydroxyl substitutions at specific positions improved solubility and bioavailability.
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased potency |
| Hydroxyl substitution | Enhanced solubility |
| Aromatic ring variations | Variable potency |
Case Studies
Several case studies have documented the synthesis and biological evaluation of triazolo[4,5-d]pyridazine derivatives:
- Synthesis and Evaluation : A series of compounds were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines. The most active compound was found to possess a unique substitution pattern that maximized binding at the colchicine site .
- Comparative Studies : In comparative studies with known antitumor agents like combretastatin A-4, certain derivatives showed comparable or superior activity, suggesting their potential as alternative therapeutic agents in cancer treatment .
Q & A
Q. Advanced
- Dose-response assays : Confirm activity thresholds (e.g., IC50 values) to rule out false negatives .
- Molecular docking : Validate target binding hypotheses when in vitro results conflict with structural predictions .
- Metabolic stability tests : Evaluate degradation pathways that reduce apparent activity .
How do triazolopyridazine derivatives compare to other nitrogen-rich heterocycles in anticancer applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
